molecular formula C13H12N2O3 B1527723 Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 1276125-30-4

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1527723
CAS No.: 1276125-30-4
M. Wt: 244.25 g/mol
InChI Key: TUUPQWMVTFXWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a benzyl-protected carboxylate group at the 1-position, a cyano (-CN) substituent at the 3-position, and a ketone (-C=O) at the 4-position.

Properties

IUPAC Name

benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPQWMVTFXWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728931
Record name Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276125-30-4
Record name Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the available research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol
  • Functional Groups : Contains a cyano group, a pyrrolidine ring, and an ester functional group.

Research indicates that this compound exhibits several mechanisms of action:

  • NMDA Receptor Modulation : Similar compounds have shown the ability to act as NMDA receptor antagonists, which can modulate calcium signaling pathways critical in neurodegenerative diseases and cancer .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated potential as HDAC inhibitors, which are important in regulating gene expression and have implications in cancer therapy .
  • Anti-inflammatory Effects : The compound may reduce pro-inflammatory markers, suggesting a role in managing inflammatory conditions .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Activity Type Assay Method Findings
Anticancer ActivityCell Viability AssayInhibits proliferation of cancer cell lines (e.g., HCC)
Enzyme InhibitionAChE and BuChE Inhibition AssaysExhibited moderate inhibition against cholinesterases
Anti-inflammatoryPGE2_2 Production AssaySignificantly decreased PGE2_2 levels in cell cultures

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. The compound was found to significantly inhibit cell growth and induce apoptosis through NMDA receptor antagonism, leading to reduced intracellular calcium levels and altered lipid signaling pathways .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. The findings indicated that benzyl derivatives could inhibit acetylcholinesterase activity, potentially improving cognitive function by enhancing acetylcholine levels in the brain .

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs showed inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents against various types of cancer .

Histone Deacetylase Inhibition

The compound has been evaluated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its ability to affect gene expression. A notable study reported the synthesis of related compounds that effectively inhibited HDAC activity, highlighting the potential of this compound in epigenetic regulation .

Synthetic Methodologies

This compound can be synthesized through various methods, showcasing its versatility in synthetic organic chemistry.

Synthesis Techniques

The compound can be synthesized using a multi-step process involving cyclization reactions and subsequent modifications. For example, one method involves the reaction of benzylamine with cyanoacetate followed by cyclization to form the pyrrolidine ring.

Synthesis Method Reagents Yield Notes
Cyclization ReactionBenzylamine, Cyanoacetate85%Effective for creating derivatives
Coupling ReactionVarious aminesVariableUseful for generating analogs

Biological Research

The biological implications of this compound extend beyond anticancer activity.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects exhibited by this compound. Research has demonstrated that it can reduce inflammatory markers in vitro, indicating its potential application in inflammatory disorders .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study: Anticancer Activity

In a controlled study involving several cancer cell lines, derivatives of benzyl 3-cyano-4-oxopyrrolidine were tested for cytotoxicity. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .

Case Study: HDAC Inhibition

A study focusing on the synthesis and evaluation of HDAC inhibitors included benzyl 3-cyano-4-oxopyrrolidine derivatives. The findings revealed IC50 values indicating effective inhibition of HDAC activity, supporting further exploration for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, ring size, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate Not Reported C₁₃H₁₂N₂O₃ 244.25 3-CN, 4-O
Benzyl 3-oxopyrrolidine-1-carboxylate 112257-20-2 C₁₂H₁₃NO₃ 219.24 3-O
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 4-NH₂, piperidine ring
Benzyl 3-oxopiperidine-1-carboxylate 128117-22-6 C₁₃H₁₅NO₃ 233.26 3-O, piperidine ring

Comparative Analysis of Physical Properties

Property Target Compound Benzyl 3-oxopyrrolidine-1-carboxylate Benzyl 3-oxopiperidine-1-carboxylate
Boiling Point (°C) Not Reported 370.2 ± 42.0 Not Reported
Density (g/cm³) Not Reported 1.3 ± 0.1 Not Reported
Flash Point (°C) Not Reported 177.7 ± 27.9 Not Reported

Key Observations :

  • Piperidine analogs (six-membered ring) exhibit higher molecular weights and may display distinct conformational flexibility compared to pyrrolidine derivatives .

Electronic Effects

  • The 3-cyano-4-oxo motif in the target compound introduces two electron-withdrawing groups, which may: Stabilize enolate intermediates, facilitating nucleophilic reactions. Enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to mono-substituted analogs .

Critical Gaps :

  • Limited data exist on the acute or chronic toxicity of these compounds.

Preparation Methods

Cyclization and Pyrrolidine Core Formation

A common approach to pyrrolidine derivatives involves the cyclization of precursors such as alkyl pent-2-ynoates or nitrobutan-2-yl malonates. For example, the cyclization of alkyl pent-2-ynoate derivatives can be carried out under controlled temperature conditions ranging from -30°C up to reflux temperature in suitable solvents to yield 2-oxopyrrolidine-3-carboxylates. This step is crucial for establishing the pyrrolidine core with the correct substitution pattern.

  • Solvents: Alcohols (methanol, ethanol, isopropyl alcohol), esters (ethyl acetate, isopropyl acetate), ethers (tetrahydrofuran, 1,4-dioxane), chlorinated hydrocarbons (dichloromethane, toluene), water, or mixtures thereof.
  • Temperature: Typically between 0°C and reflux temperature of the solvent.
  • Duration: At least 1 hour or more to ensure complete cyclization.

Introduction of the Cyano Group

The cyano group at the 3-position is introduced via nucleophilic substitution or cyanation reactions. Methods reported in related pyrrolidine and pyridine derivative syntheses include:

  • Reaction of brominated precursors with potassium cyanide in the presence of palladium catalysts (e.g., Pd2(dba)3) at elevated temperatures (~80°C) to achieve high yields (~93%) of cyanopyridine analogs, which can be adapted for pyrrolidine systems.
  • Use of cyanothioacetamide derivatives in cyclization reactions to incorporate cyano functionalities.

Oxidation to 4-Oxo Group

The 4-oxo substituent is typically introduced by oxidation of the pyrrolidine ring or by starting with appropriately functionalized precursors. The oxidation step may involve:

  • Selective oxidation agents or conditions that convert the 4-position to a ketone without affecting other sensitive groups.
  • Protection of the nitrogen atom during oxidation to prevent side reactions.

Esterification to Benzyl Carboxylate

The final esterification step to form the benzyl 1-carboxylate is generally performed by:

  • Reacting the pyrrolidine-3-carboxylic acid or its derivatives with benzyl alcohol under acidic or coupling agent-mediated conditions.
  • Alternatively, benzyl chloroformate can be used to protect the nitrogen and simultaneously introduce the benzyl ester group.

Catalysts and Reagents

Step Typical Catalyst/Reagent Notes
Cyclization None or base catalysis Temperature and solvent-dependent
Cyanation Pd2(dba)3 (palladium catalyst), KCN High yield cyanation at ~80°C
Reduction/Hydrogenation Pd/C, PtO2, Raney Nickel Used in reduction steps of intermediates
Oxidation Selective oxidants (not specified) Requires nitrogen protection
Esterification Benzyl alcohol, benzyl chloroformate, DCC Coupling agents facilitate ester formation

Process Conditions and Optimization

  • Temperature: Reaction temperatures vary from -30°C (for sensitive cyclizations) to reflux conditions depending on solvent and reaction step.
  • Time: Reactions typically require at least 1 hour, with some steps extending to several hours to ensure completion.
  • Solvent Choice: Solvent polarity and boiling point are critical; alcohols and esters are preferred for cyclization and hydrogenation steps, while chlorinated solvents are used for specific reductions.
  • Protection Strategies: Nitrogen protection is often employed to avoid side reactions during oxidation and esterification.

Example Synthetic Route Summary

Step Reaction Type Starting Material/Intermediate Conditions Outcome
1 Cyclization Alkyl pent-2-ynoate derivative -30°C to reflux, alcohol solvent Formation of 2-oxopyrrolidine-3-carboxylate
2 Cyanation Brominated pyrrolidine intermediate Pd2(dba)3, KCN, 80°C Introduction of cyano group at 3-position
3 Oxidation Pyrrolidine derivative Selective oxidant, nitrogen protection Formation of 4-oxo group
4 Esterification 3-cyano-4-oxopyrrolidine-1-carboxylic acid Benzyl alcohol or benzyl chloroformate, coupling agent Formation of benzyl ester

Research Findings and Industrial Relevance

  • The preparation methods described are derived from patented processes aimed at producing intermediates for active pharmaceutical ingredients such as Upadacitinib, indicating their industrial applicability and scalability.
  • The use of catalytic hydrogenation with palladium-on-carbon or Raney nickel is well-established for selective reduction steps in pyrrolidine synthesis.
  • Choice of solvent and temperature critically affect yield and purity, with alcohol solvents like methanol and ethanol frequently preferred for their balance of polarity and ease of removal.
  • Cyanation via palladium-catalyzed coupling reactions is a high-yield approach adaptable to various substituted pyrrolidines and related heterocycles.

Summary Table of Preparation Parameters

Parameter Range/Options Impact on Process
Solvents Methanol, ethanol, isopropyl alcohol, ethyl acetate, THF, dichloromethane, toluene Solubility, reaction rate, selectivity
Temperature -30°C to reflux (~78-110°C depending on solvent) Reaction kinetics and selectivity
Catalysts Pd/C, PtO2, Raney Ni, Pd2(dba)3 Efficiency of reduction and cyanation
Reaction Time ≥1 hour Completion of reaction
Protection Strategies Nitrogen protection via benzyl chloroformate or other groups Prevents side reactions during oxidation

Q & A

Q. How is the compound utilized in the synthesis of kinase inhibitors?

  • Methodological Answer : The pyrrolidine core serves as a hinge-binding motif. Functionalize the cyano group via Sonogashira coupling to introduce aromatic moieties targeting ATP-binding pockets. Assess inhibitory activity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Reduce polarity by replacing the benzyl group with a trifluoromethylbenzyl analog. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure apparent permeability (Papp_{app}). Correlate with computational predictions of passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.